molecular formula C11H21NO2 B3044411 Ethyl 1-propylpiperidine-3-carboxylate CAS No. 100050-04-2

Ethyl 1-propylpiperidine-3-carboxylate

Cat. No.: B3044411
CAS No.: 100050-04-2
M. Wt: 199.29 g/mol
InChI Key: BNVQQLWILKDWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-propylpiperidine-3-carboxylate is a piperidine derivative featuring a propyl substituent at the nitrogen atom and an ethyl ester group at the 3-position of the piperidine ring. Piperidine derivatives are widely studied due to their structural versatility, which allows for modifications that influence pharmacokinetic properties, solubility, and biological activity.

Properties

CAS No.

100050-04-2

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 1-propylpiperidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h10H,3-9H2,1-2H3

InChI Key

BNVQQLWILKDWEI-UHFFFAOYSA-N

SMILES

CCCN1CCCC(C1)C(=O)OCC

Canonical SMILES

CCCN1CCCC(C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Aliphatic substituents (e.g., propyl) generally increase hydrophobicity compared to polar groups like methoxyimino. Ethyl 1-propylpiperidine-3-carboxylate is likely less water-soluble than its hydroxylamine-derived analog in .
  • NMR Trends : In , the ¹H NMR of Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate isomers shows distinct splitting patterns (e.g., δ 7.33 bs for NH in isomer 1-1), suggesting conformational rigidity. This compound may exhibit simpler spectra due to fewer stereocenters .

Research Implications and Gaps

  • Synthetic Optimization : this compound’s synthesis could benefit from protocols in , such as hydrogenation or chromatography for isomer separation.
  • Safety Data : The absence of hazard data for this compound necessitates further toxicological studies, guided by analogs like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate .
  • Biological Screening: Comparative studies with ’s phenylpropanoyl derivative could clarify substituent effects on target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.